(E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-24-18-11-20(26-3)19(25-2)10-15(18)9-16(12-22)21-23-17(13-27-21)14-7-5-4-6-8-14/h4-11,13H,1-3H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQDTHRHEHCINJ-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Substitution with Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of Acrylonitrile Moiety: The acrylonitrile moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Introduction of Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of thiazole derivatives, including (E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth.
Case Studies and Data
A study evaluated several acrylonitrile derivatives, including those similar to (E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, revealing significant growth inhibition against multiple cancer types. The results are summarized in the following table:
| Compound | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|
| 1 | MDA-MB-435 (Melanoma) | 72.20 |
| 2 | T-47D (Breast Cancer) | 59.79 |
| 3 | A549 (Lung Cancer) | 39.97 |
| 4 | K-562 (Leukemia) | 71.26 |
This data indicates that derivatives of acrylonitrile can effectively inhibit the growth of various cancer cell lines, suggesting their potential as therapeutic agents.
Antimicrobial Properties
Beyond its anticancer applications, (E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile exhibits antimicrobial activity against various pathogens.
Efficacy Against Bacterial Strains
Research has shown that thiazole derivatives can possess antibacterial properties. A study focusing on thiazole-based compounds reported moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Data Summary
The following table summarizes the antimicrobial activity observed in related thiazole compounds:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 32 µg/mL |
| B | Escherichia coli | 64 µg/mL |
| C | Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that compounds similar to (E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile could be developed into effective antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications to the phenyl and thiazole rings can significantly impact biological activity.
Key Modifications
Research indicates that specific substitutions on the thiazole ring enhance anticancer potency while others may reduce toxicity or improve selectivity towards cancer cells.
Mechanism of Action
The mechanism of action of (E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Core Scaffold and Substituents
The target compound shares a common acrylonitrile backbone with several analogs but differs in substituent groups:
- Thiazole vs. Benzothiophene/Phenothiazine: Unlike benzothiophene-based derivatives (e.g., (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile ), the thiazole ring in the target compound may influence electronic properties and binding interactions due to its nitrogen and sulfur heteroatoms.
- Methoxy Positioning: The 2,4,5-trimethoxyphenyl group is conserved in many analogs, such as (Z)-3-(1H-indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile , but differs from 3,4,5-trimethoxy substitutions in phenothiazine-cyanochalcones (e.g., compound 1f in ).
Stereochemistry
The (E)-configuration of the acrylonitrile double bond is critical for activity, as seen in (E)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (compound 33 in ), which exhibited potent anticancer activity (GI₅₀ < 10 nM) compared to its (Z)-isomer .
Physicochemical Properties
Melting Points and Solubility
- Melting Points: Thiazole derivatives like 3-(dimethylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile () have melting points ranging from 129–194°C, comparable to phenothiazine analogs (176–194°C, ).
- Solubility : The presence of the thiazole ring may enhance solubility in polar aprotic solvents (e.g., DMSO or DMF), as observed in related acrylonitriles .
Spectroscopic Properties
- UV/Vis Absorption : Acrylonitriles with 2,4,5-trimethoxyphenyl groups exhibit absorption maxima at 385–415 nm (π→π* transitions), with hyperchromic shifts in polar solvents like DMSO .
- Fluorescence : Pyridine-substituted analogs (e.g., compound III in ) show solvent-dependent Stokes shifts, suggesting similar behavior for the thiazole derivative .
Anticancer Potency
While direct data for the target compound are unavailable, structurally related compounds demonstrate significant activity:
- Benzothiophene Derivatives : GI₅₀ values of <10–100 nM against 60 cancer cell lines .
- Indole Derivatives : (Z)-3-(1H-indol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (compound 8 in ) showed GI₅₀ < 0.01 μM in 74% of tested cell lines.
- Phenothiazine-Cyanochalcones: Dual inhibition of tubulin polymerization and histone deacetylases (HDACs) .
Mechanism of Action
The trimethoxyphenyl group is associated with tubulin-binding activity, disrupting microtubule dynamics . Thiazole derivatives may exhibit enhanced selectivity due to interactions with ATP-binding pockets in kinases .
Crystallographic and Molecular Packing
Crystal Systems
Biological Activity
(E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, cytotoxicity, and therapeutic implications.
Chemical Structure
The compound is characterized by a thiazole moiety linked to a trimethoxyphenyl group through an acrylonitrile bridge. This structure is significant as both thiazoles and trimethoxyphenyl groups are known for their diverse biological activities.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Many thiazole derivatives have been reported to possess significant cytotoxic effects against various cancer cell lines.
- Anticonvulsant Properties : Certain thiazole-containing compounds have shown efficacy in reducing seizure activity.
- Antibacterial Effects : Thiazole derivatives have been explored for their antibacterial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of (E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile against several cancer cell lines.
Case Studies
-
Cytotoxicity Assays :
- In vitro studies demonstrated that this compound exhibits potent cytotoxic activity with an IC50 value comparable to established chemotherapeutics. For instance, a related compound showed IC50 values ranging from 1.27 µM to 6.08 µM against breast cancer cell lines (MDA-MB-231) .
- The mechanism of action includes induction of apoptosis through activation of p53 and Bax pathways while inhibiting Bcl-2 levels .
- Mechanistic Studies :
Anticonvulsant Activity
Thiazole derivatives have been recognized for their anticonvulsant properties. Compounds structurally similar to (E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile have demonstrated significant efficacy in reducing seizure frequency in animal models.
Research Findings
- A study indicated that thiazole analogues showed median effective doses significantly lower than standard anticonvulsants like ethosuximide . The structure-activity relationship (SAR) analysis suggested that substitutions on the phenyl ring enhance anticonvulsant activity.
Antibacterial Activity
The antibacterial properties of thiazole derivatives have also been extensively studied.
Findings
- Compounds with similar thiazole structures exhibited strong antibacterial activity against a range of pathogens, outperforming conventional antibiotics in some cases . The SAR studies indicated that electron-withdrawing groups on the phenyl ring contributed to enhanced antibacterial efficacy.
Data Summary Table
Q & A
Q. What are the established synthetic routes for (E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, and how can reaction conditions influence stereoselectivity?
The compound can be synthesized via Knoevenagel condensation, where a thiazole-containing acetonitrile derivative reacts with a substituted aromatic aldehyde. Stereoselectivity (E/Z configuration) is influenced by reaction temperature, solvent polarity, and catalytic bases. For example, polar aprotic solvents like DMF and elevated temperatures (80–100°C) favor the thermodynamically stable E-isomer due to enhanced conjugation stabilization .
Q. Which spectroscopic and crystallographic methods are critical for confirming the E-configuration of this acrylonitrile derivative?
NMR Spectroscopy : The coupling constant (J) between the α,β-vinylic protons (typically >16 Hz for E-isomers) confirms trans-configuration .
X-ray Crystallography : Single-crystal analysis provides unambiguous evidence of the E-configuration by revealing dihedral angles between the thiazole and trimethoxyphenyl groups (e.g., angles >150° indicate planar trans-arrangement) .
Q. How can researchers optimize the yield of this compound using experimental design methodologies?
Box-Behnken design (BBD) is effective for optimizing synthesis parameters (e.g., molar ratios, temperature, catalyst concentration). For example, a BBD study on similar acrylonitriles achieved 92% yield by optimizing reaction time (12–24 hrs) and solvent volume (10–20 mL) .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this compound against protozoan parasites like Trypanosoma cruzi?
The compound disrupts parasite mitochondrial membranes via nitroreductase-mediated generation of reactive oxygen species (ROS). Computational docking studies suggest strong binding affinity (~−9.2 kcal/mol) to T. cruzi trypanothione reductase, a key enzyme in redox homeostasis .
Q. How does the electronic structure of this acrylonitrile derivative influence its optoelectronic properties in polymer composites?
Density functional theory (DFT) calculations reveal a narrow bandgap (~2.8 eV) due to π-conjugation between the thiazole and trimethoxyphenyl groups. When embedded in polyvinyl carbazole (PVK), exciplex formation shifts emission wavelengths (e.g., 500–600 nm), enabling tunable OLED applications .
Q. What strategies resolve contradictions in reported degradation rates during photocatalytic studies of similar acrylonitriles?
Contradictions arise from varying light intensities (e.g., UV vs. visible) and catalyst surface areas. A hybrid TiO₂/H₂O₂ system under UV irradiation (254 nm) degrades 95% of acrylonitrile derivatives in 120 minutes, while visible light (450 nm) achieves only 60% degradation due to limited catalyst activation .
Q. How can computational modeling predict the compound’s reactivity in cross-metathesis reactions with unsaturated fatty esters?
Molecular dynamics simulations using Grubbs catalysts (e.g., Ru-based) predict regioselectivity at the β-carbon of acrylonitrile. Free energy profiles (ΔG‡ ~18–22 kcal/mol) indicate favorable metathesis with olefins like methyl oleate, forming polyamide precursors .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) resolves impurities like unreacted aldehydes. Limit of detection (LOD) is ≤0.1% using gradient elution (acetonitrile/water, 60:40 to 90:10 v/v) .
Methodological Comparisons
Q. Why do solvent-free synthesis methods for similar acrylonitriles show variable reproducibility in academic studies?
Inconsistent grinding efficiency in mechanochemical synthesis leads to polymorph formation. For example, ball-milling at 300 rpm for 30 mins produces phase-pure crystals, while manual grinding results in mixed phases with 10–15% yield variation .
Q. How do crystallization solvents affect the polymorphism and stability of this compound?
Ethanol yields monoclinic crystals (P2₁/c space group) with high thermal stability (Tm = 215°C), while acetone produces triclinic polymorphs (P-1) prone to hygroscopic degradation. Differential scanning calorimetry (DSC) confirms solvent-dependent phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
